N-(2-Benzoylphenyl)-3-chlorobenzamide CAS 41242-31-3 properties
N-(2-Benzoylphenyl)-3-chlorobenzamide CAS 41242-31-3 properties
An In-Depth Technical Guide to N-(2-Benzoylphenyl)-3-chlorobenzamide (CAS 42142-31-3): Properties, Synthesis, and Research Perspectives
Abstract
This technical guide provides a comprehensive overview of N-(2-Benzoylphenyl)-3-chlorobenzamide (CAS 42142-31-3), a molecule possessing two key pharmacophores: a 2-aminobenzophenone core and a substituted benzamide moiety. This document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's chemical identity, physicochemical properties, a robust synthetic protocol, and methods for its analytical characterization. While specific biological data for this exact compound is not widely published, this guide synthesizes information from related structures to discuss its potential applications and context within drug discovery, particularly leveraging the known activities of benzamide and benzophenone derivatives.
Introduction and Chemical Identity
N-(2-Benzoylphenyl)-3-chlorobenzamide is an aromatic amide derivative. Its structure is characterized by a 2-aminobenzophenone scaffold where the amino group is acylated by 3-chlorobenzoyl chloride. The 2-aminobenzophenone core is a critical precursor in the synthesis of various central nervous system agents, most notably benzodiazepines.[1] The benzamide functional group is present in over 30 clinically used drugs, exhibiting a wide range of biological activities including antihypertensive, antibacterial, and antiprotozoal effects.[2] The presence of a chlorine atom on the benzoyl ring can significantly influence the molecule's binding affinities and pharmacokinetic properties.[3]
Table 1: Compound Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 41242-31-3 | [4] |
| Molecular Formula | C₂₀H₁₄ClNO₂ | [5] |
| Molecular Weight | 335.79 g/mol | Calculated |
| Monoisotopic Mass | 335.07132 Da | [5] |
| IUPAC Name | N-(2-benzoylphenyl)-3-chlorobenzamide | [4] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl | [5] |
| InChIKey | VFMZOWHFOARGLN-UHFFFAOYSA-N |[5] |
(Image generated for illustrative purposes)
Physicochemical Properties
Experimental physicochemical data for N-(2-Benzoylphenyl)-3-chlorobenzamide are not extensively reported in the literature. However, computational models provide valuable insights into its expected behavior, which is crucial for designing experimental protocols such as solubility studies, formulation development, and chromatographic purification.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Researchers |
|---|---|---|
| XlogP | 5.3 | Indicates high lipophilicity, suggesting poor solubility in aqueous media but good solubility in organic solvents like dichloromethane, ethyl acetate, and THF.[5] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Can participate in hydrogen bonding, influencing crystal packing and receptor interactions.[6] |
| Hydrogen Bond Acceptors | 2 (Amide & Ketone C=O) | Can act as hydrogen bond acceptors in biological systems.[6] |
| Polar Surface Area | 49.33 Ų | A moderate polar surface area, which is within the range often associated with drug-like molecules. |
| Rotatable Bond Count | 4 | Provides conformational flexibility, allowing the molecule to adopt different orientations when binding to a target.[6] |
Synthesis and Purification
The most direct and logical synthesis of N-(2-Benzoylphenyl)-3-chlorobenzamide involves the acylation of a primary amine with an acyl chloride, a classic example of the Schotten-Baumann reaction. This approach is reliable and utilizes readily available starting materials.
Causality of Experimental Choices:
-
Reactants: 2-aminobenzophenone serves as the nucleophile, and 3-chlorobenzoyl chloride is the electrophilic acylating agent.
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are chosen as they are aprotic and will not react with the acyl chloride, while effectively dissolving the reactants.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.[3]
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction rate, minimizing potential side reactions. It is then allowed to proceed at room temperature to ensure completion.[3]
Caption: Synthetic workflow for N-(2-Benzoylphenyl)-3-chlorobenzamide.
Experimental Protocol: Synthesis
-
Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-aminobenzophenone (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of amine).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Add a solution of 3-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove residual acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol: Purification
The crude product can be purified by recrystallization. Given the predicted high lipophilicity, a solvent system such as ethanol/water or ethyl acetate/heptane is recommended.
-
Dissolve the crude solid in a minimum amount of hot ethanol or ethyl acetate.
-
Slowly add water or heptane, respectively, until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized N-(2-Benzoylphenyl)-3-chlorobenzamide, a combination of spectroscopic techniques is essential. This suite of analyses provides a self-validating system confirming the successful outcome of the synthesis protocol.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. The predicted monoisotopic mass is 335.07132 Da.[5]
Table 3: Predicted ESI-MS Adducts
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₂₀H₁₅ClNO₂]⁺ | 336.07860 |
| [M+Na]⁺ | [C₂₀H₁₄ClNNaO₂]⁺ | 358.06054 |
| [M-H]⁻ | [C₂₀H₁₃ClNO₂]⁻ | 334.06404 |
(Data sourced from PubChemLite)[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of N-(2-Benzoylphenyl)-3-chlorobenzamide is expected to show characteristic absorption bands.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |
|---|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide | Confirms the presence of the amide N-H bond.[7] |
| ~1685 | C=O Stretch (Amide I) | Amide Carbonyl | A strong, sharp peak indicating the amide carbonyl.[3][7] |
| ~1660 | C=O Stretch | Ketone Carbonyl | Confirms the benzophenone ketone group. |
| ~1530 | N-H Bend (Amide II) | Secondary Amide | A characteristic band resulting from N-H bending and C-N stretching.[7] |
| 3080-3000 | C-H Stretch | Aromatic | Indicates the presence of aromatic rings.[7] |
| ~750 | C-Cl Stretch | Aryl Halide | Suggests the presence of the chloro-substituent.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The spectrum is expected to show:
-
A singlet in the downfield region (δ 10-12 ppm) corresponding to the amide proton (N-H). Its chemical shift can be concentration-dependent.
-
A complex series of multiplets between δ 7.0 and 8.5 ppm corresponding to the 13 aromatic protons on the three phenyl rings. The substitution patterns will lead to distinct splitting patterns that can be resolved with high-field NMR.
-
-
¹³C NMR: The spectrum is expected to show:
-
Two signals in the downfield region (δ 165-195 ppm) for the two carbonyl carbons (amide and ketone).
-
Multiple signals in the aromatic region (δ 110-150 ppm) for the aromatic carbons. The carbon attached to the chlorine atom will have a distinct chemical shift.
-
Potential Applications and Research Context
While N-(2-Benzoylphenyl)-3-chlorobenzamide has not been extensively studied, its constituent scaffolds are of significant interest in medicinal chemistry and drug development.
-
CNS Drug Discovery: The 2-aminobenzophenone core is a well-established precursor for the synthesis of benzodiazepines, a class of drugs that act as positive allosteric modulators of the GABAₐ receptor.[1] Compounds like lorazepam and prazepam are derived from this scaffold.[1] This suggests that N-(2-Benzoylphenyl)-3-chlorobenzamide could serve as a starting point or library compound for developing novel CNS-active agents.
-
Anticancer and Antimicrobial Research: Benzamide derivatives have demonstrated a remarkable diversity of biological activities. They are known to act as inhibitors of crucial enzymes like poly(ADP-ribose)polymerase (PARP) and IMP dehydrogenase (IMPDH), both of which are targets in cancer therapy.[8] Furthermore, various substituted benzamides have been investigated for their antimicrobial and antiprotozoal properties.[2][9][10][11] The chloroacetyl moiety in related structures is a reactive group that can alkylate proteins, making it a promising feature for antimicrobial agents.[12]
-
Glucokinase Activation: Benzamide derivatives have been developed as glucokinase activators for the potential treatment of type 2 diabetes.[13]
Caption: Relationship of core scaffolds to known biological activities.
Conclusion
N-(2-Benzoylphenyl)-3-chlorobenzamide (CAS 42142-31-3) is a synthetically accessible molecule with significant potential for further investigation in chemical and biological research. This guide has provided a robust framework for its synthesis, purification, and comprehensive characterization. Based on the well-documented activities of its core scaffolds, this compound represents a valuable candidate for inclusion in screening libraries targeting a range of therapeutic areas, including oncology, infectious diseases, and neuroscience. The protocols and predictive data herein offer a solid foundation for researchers to build upon in their exploration of this and related chemical entities.
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